Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of bromine and chlorine substituents on the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor. One common method is the Bartoli indole synthesis, which involves the reaction of a nitrobenzene derivative with a Grignard reagent to form the indole core . The bromine and chlorine substituents are then introduced through electrophilic aromatic substitution reactions using bromine and chlorine reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the halogen substituents or reduce the carboxylate group to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with amines can produce amino-indole derivatives .
Scientific Research Applications
Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate and its derivatives involves interactions with various molecular targets. The indole core can bind to multiple receptors and enzymes, influencing biological pathways. For example, indole derivatives have been shown to inhibit enzymes like aldose reductase and indoleamine 2,3-dioxygenase, which are involved in metabolic and immune processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-chloro-1H-indole-2-carboxylate: Similar structure but lacks the bromine substituent.
Ethyl 5-bromo-1H-indole-2-carboxylate: Similar structure but lacks the chlorine substituent.
Uniqueness
Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can lead to unique interactions with biological targets and distinct chemical properties compared to its mono-substituted counterparts .
Biological Activity
Ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique halogen substitutions, exhibits potential in various pharmacological applications, including antiviral, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Molecular Formula : C11H8BrClN2O2
Molecular Weight : 268.55 g/mol
Structural Features : The presence of bromine at the 5-position and chlorine at the 4-position of the indole ring significantly influences its reactivity and biological activity.
This compound interacts with various biochemical pathways, exhibiting a range of biological effects:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication through interference with viral enzymes or host cell factors involved in viral life cycles.
- Anticancer Properties : In vitro studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antimicrobial Effects : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on Peripheral Blood Mononuclear Cells (PBMCs). The results indicated dose-dependent cytotoxicity, with significant effects observed at higher concentrations. The study also included in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, which suggested that the compound has acceptable pharmacokinetic properties .
Antimicrobial Activity
The antimicrobial efficacy was assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to evaluate the potency of this compound:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 0.0195 |
Staphylococcus aureus | 0.0048 |
Bacillus mycoides | 0.0048 |
Candida albicans | 0.039 |
These results highlight the compound's potential as an antimicrobial agent against common pathogens .
Case Studies
- Anticancer Activity : In a study focusing on different cancer cell lines, this compound exhibited significant antiproliferative effects. The compound was shown to induce apoptosis through activation of caspase pathways, indicating its potential as a chemotherapeutic agent .
- Inhibition of Viral Replication : A separate investigation into its antiviral properties revealed that the compound could effectively inhibit hepatitis B virus replication in vitro. This was attributed to its ability to interfere with viral polymerase activity .
Properties
Molecular Formula |
C11H9BrClNO2 |
---|---|
Molecular Weight |
302.55 g/mol |
IUPAC Name |
ethyl 5-bromo-4-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(12)10(6)13/h3-5,14H,2H2,1H3 |
InChI Key |
DFOWGXSRRBXLCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2Cl)Br |
Origin of Product |
United States |
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